molecular formula C26H23FN2O5 B15149925 2-(4-Fluorophenyl)-2-oxoethyl 4-({3-[(2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoate

2-(4-Fluorophenyl)-2-oxoethyl 4-({3-[(2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoate

Cat. No.: B15149925
M. Wt: 462.5 g/mol
InChI Key: WEHQHHDIJXNRKV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, an oxoethyl group, and a propanoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then reacted with 3-aminobenzoic acid and 2-methylphenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

    4-Fluorophenylboronic acid: Similar to 2-fluorophenylboronic acid but with different substitution patterns.

    2-Fluoro-4-methylphenol:

Uniqueness

2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H23FN2O5

Molecular Weight

462.5 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-[3-[(2-methylphenyl)carbamoyl]anilino]-4-oxobutanoate

InChI

InChI=1S/C26H23FN2O5/c1-17-5-2-3-8-22(17)29-26(33)19-6-4-7-21(15-19)28-24(31)13-14-25(32)34-16-23(30)18-9-11-20(27)12-10-18/h2-12,15H,13-14,16H2,1H3,(H,28,31)(H,29,33)

InChI Key

WEHQHHDIJXNRKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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